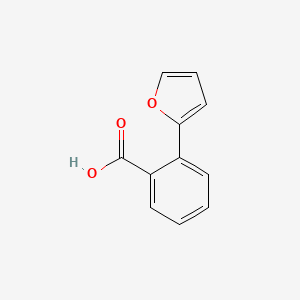

2-(2-呋喃基)苯甲酸

描述

2-(2-furyl)benzoic acid is a compound that is related to various furan and benzofuran derivatives. It is associated with the field of organic chemistry and is of interest due to its potential applications in materials chemistry and as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(2-furyl)benzoic acid involves various strategies. For instance, a synthetic approach to furyl- and benzofuryl-containing building blocks utilizes cascade acid-catalyzed reactions of 2-methylfuran with α,β-unsaturated carbonyl compounds or salicyl alcohols followed by oxidation to afford functionalized furans and benzofurans . Additionally, the Stobbe condensation has been used to cyclize 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid into benzofuran derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-furyl)benzoic acid has been studied using various techniques. For example, the crystal structure of a metabolite derived from the fungicide 2-(2-furyl)benzimidazole was determined using single crystal diffraction data, revealing a zwitterionic form . Similarly, the structure of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate was elucidated, showing intermolecular hydrogen bonding and π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-furyl)benzothiazole, a related compound, has been explored through various electrophilic and radical substitution reactions, with reactions occurring predominantly at position 5 of the furan ring . Additionally, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride has been investigated, yielding a mixture of endo- and exo-adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-furyl)benzoic acid derivatives can be inferred from related studies. For instance, the electrophilic reactions of 2-(2-furyl)benzothiazole, such as nitration and bromination, indicate a reactivity that is influenced by the electron density distribution within the molecule . The solubility and crystallization behavior of compounds like 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate suggest intermolecular interactions that could affect their physical state .

科学研究应用

电子效应

- 2-呋喃基在 2-呋喃基取代的苯甲酸等化合物中的电子性质已被研究。它表现出中等吸电子诱导效应,并且可以通过共振效应吸收或释放电子。此特性对于理解此类化合物在各种反应中的化学行为非常重要 (Fringuelli、Marino 和 Taticchi,1971).

氢化和催化

- 该化合物已用于丙烯酸的对映选择性氢化,其中它选择性地氢化为 2-苯基-3-(2-呋喃基)丙酸。该应用突出了其在催化过程和特定对映异构体生产中的潜力 (Hermán 等,2009).

光化学反应

- 在光化学研究中,含有 2-呋喃基的 2-呋喃基乙烯基酮已显示出进行光 Nazarov 反应的能力。这些反应对于产生呋喃稠合环戊酮至关重要,后者是许多生物活性化合物中的关键结构 (Ashley、Timpy 和 Coombs,2018).

材料化学

- 该化合物已用于合成含呋喃基和苯并呋喃基的结构单元。该应用在材料化学中至关重要,其中这些结构单元可用于创建各种杂环化合物 (Eshmemet’eva、Vshivkov、Vasev 和 Myasnikov,2022).

药物应用

- 在制药领域,含有 2-呋喃基的化合物已被探索其抗菌特性。例如,某些 2-呋喃基取代的嘌呤对结核分枝杆菌表现出有希望的活性,表明在抗结核药物中具有潜在用途 (Bakkestuen、Gundersen 和 Utenova,2005).

有机合成

- 该化合物已用于各种有机合成方法,例如在 Friedel-Crafts 反应条件下合成 3-(2-呋喃基)苯并噁酐。该合成对于创建具有生物活性的杂环系统至关重要 (Shpuntov、Shcherbinin 和 Butin,2015).

C-糖基羧酸酯合成

- 2-(2-呋喃基)苯甲酸是 C-糖基羧酸酯合成的重要工具,该过程涉及将 2-呋喃基环添加到特定的糖衍生物中。这些糖基羧酸酯具有重要的药物应用 (Dondoni、Marra 和 Scherrmann,1993).

催化应用

- 在催化化学中,2-(2-呋喃基)苯甲酸衍生物用于烯烃的环丙烷化反应。此过程涉及形成 (2-呋喃基)卡宾配合物,这对于产生环丙烷衍生物(有机化学中的一类重要化合物)至关重要 (Miki 等,2004).

抗疟疾研究

- 该化合物也已在抗疟疾剂的背景下进行了探索。2-(2-呋喃基)苯甲酸衍生物表现出作为抗疟疾新先导物的潜力,突出了其在药物化学中的重要性 (Wiesner 等,2003).

安全和危害

2-(2-furyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

作用机制

Target of Action

The compound is a derivative of benzoic acid, which is known to have a wide range of biological activities

Mode of Action

It is known that the substitution pattern around the nucleus of benzimidazoles, a class of compounds similar to 2-(2-furyl)benzoic acid, can influence their anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

It is known that benzoic acid derivatives can be involved in various biosynthetic pathways of phenolic compounds present in foods . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

It is known that benzimidazole derivatives, which are structurally similar to 2-(2-furyl)benzoic acid, can exhibit diverse anticancer activities .

属性

IUPAC Name |

2-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHYAWZHFTNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378209 | |

| Record name | 2-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331942-47-3 | |

| Record name | 2-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)